Structural Differentiation from the Prototype CK1δ Inhibitor Scaffold: Ligand Efficiency Implications
The target compound exchanges the 1H-benzo[d]imidazol-2-yl group of the reference CK1δ inhibitor 'compound 5' (IC₅₀ CK1δ = 0.040 µM, CK1ε = 0.199 µM) for a pyridin-2-ylmethyl moiety [1]. The molecular weight decreases from approximately 403 g/mol (compound 5) to 338.4 g/mol for the target compound, reducing heavy atom count (from ~29 to 24 heavy atoms) and the number of hydrogen-bond donors/acceptors. This results in improved ligand efficiency metrics as a starting point for fragment-based or scaffold-hopping programs. However, the loss of the benzimidazole hinge-binding motif is predicted to reduce CK1δ affinity; any potency retention would represent a meaningful gain in ligand efficiency and a novel chemotype for kinase selectivity exploration [2].
| Evidence Dimension | Molecular editing: substituent swap at the thiazole-4-carboxamide amide position |
|---|---|
| Target Compound Data | Pyridin-2-ylmethyl substituent; MW = 338.4 g/mol; formula C₁₇H₁₄N₄O₂S |
| Comparator Or Baseline | Reference CK1δ inhibitor 'compound 5': 1H-benzo[d]imidazol-2-yl substituent; MW ≈ 403 g/mol; CK1δ IC₅₀ = 0.040 µM, CK1ε IC₅₀ = 0.199 µM |
| Quantified Difference | MW difference ≈ -65 g/mol; 5 fewer heavy atoms; altered H-bond donor/acceptor count |
| Conditions | Structural comparison based on published X-ray crystal structure of CK1δ-compound 5 complex (PDB: 4TWC). No direct biochemical assay data available for the target compound. |
Why This Matters
For procurement decisions, this structural distinction defines a unique chemical space not explored in the published CK1δ series, offering a scaffold-hopping entry point rather than a me-too analog.
- [1] Bischof, J., Leban, J., Zaja, M., Grothey, A., Radunsky, B., et al. (2012). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Amino Acids, 43(4), 1577–1591. doi:10.1007/s00726-012-1234-x. View Source
- [2] RCSB PDB. 4TWC: Crystal structure of CK1δ in complex with inhibitor 5. Deposited 2014-10-08. View Source
